2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide
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Overview
Description
2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide, also known as PPH, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
Mechanism of Action
2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including tyrosine kinases and phosphatases. This inhibition can lead to changes in cell signaling pathways, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune system responses. These effects make 2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide an interesting target for further investigation in a variety of research areas.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying specific cellular pathways. However, 2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide can also have off-target effects and may not be suitable for all research applications. Additionally, the synthesis of 2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide can be challenging and may require specialized equipment and expertise.
Future Directions
There are many potential future directions for research involving 2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide, including investigating its potential as a treatment for cancer and other diseases, exploring its role in cell signaling pathways, and optimizing its synthesis and purification methods. Additionally, 2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide could be used as a tool for studying the effects of other compounds on cellular processes, further expanding its potential applications in scientific research.
Scientific Research Applications
2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide has been used in a variety of scientific research applications, including as a potential treatment for cancer and as a tool for studying the mechanisms of cell signaling pathways. Its ability to modulate the activity of certain enzymes and proteins makes it a promising target for further investigation in these areas.
properties
IUPAC Name |
2,5-dihydroxy-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-15-6-7-17(24)16(12-15)19(25)22-21-18(13-4-2-1-3-5-13)14-8-10-20-11-9-14/h1-12,23-24H,(H,22,25)/b21-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBYNDQKVGVCO-DYTRJAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=C(C=CC(=C2)O)O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=C(C=CC(=C2)O)O)/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dihydroxy-N'-[(E)-phenyl(pyridin-4-yl)methylidene]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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